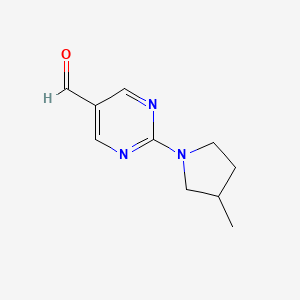![molecular formula C9H13BrO B13193319 3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
3-[2-(Bromomethyl)butyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Bromomethyl)butyl]furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a bromomethyl group attached to a butyl chain, which is further connected to the furan ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, often used in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Bromomethyl)butyl]furan typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-methylbutyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Bromomethyl)butyl]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding butylfuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of butylfuran.
Scientific Research Applications
3-[2-(Bromomethyl)butyl]furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[2-(Bromomethyl)butyl]furan largely depends on its reactivity and the nature of its interactions with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity is exploited in the design of bioactive compounds, where the furan ring can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
2-Bromomethylfuran: Similar structure but with the bromomethyl group directly attached to the furan ring.
3-(Bromomethyl)furan: Another similar compound with the bromomethyl group attached to the furan ring at a different position.
3-(2-Bromomethyl)phenylfuran: Features a phenyl group in addition to the bromomethyl and furan moieties.
Uniqueness: 3-[2-(Bromomethyl)butyl]furan is unique due to the presence of the butyl chain, which provides additional flexibility and potential for further functionalization compared to its simpler counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Properties
Molecular Formula |
C9H13BrO |
|---|---|
Molecular Weight |
217.10 g/mol |
IUPAC Name |
3-[2-(bromomethyl)butyl]furan |
InChI |
InChI=1S/C9H13BrO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
KREUPYMDAKVMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=COC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


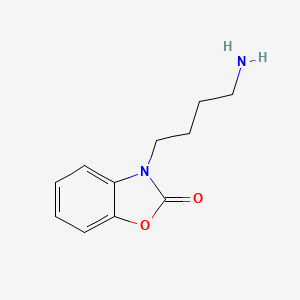
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)

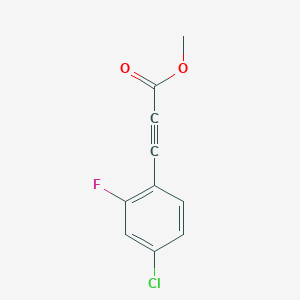
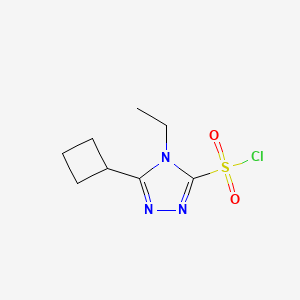
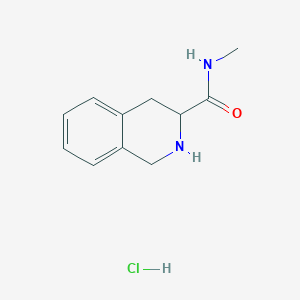

amine](/img/structure/B13193289.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

